Ethyl 4-(cyclopropylamino)butanoate
Overview
Description
Ethyl 4-(cyclopropylamino)butanoate is a chemical compound with the CAS Number: 813429-65-1 . It has a molecular weight of 171.24 . The IUPAC name for this compound is ethyl 4-(cyclopropylamino)butanoate . The compound is typically stored in a refrigerator and has a physical form of a light yellow to yellow liquid .
Molecular Structure Analysis
The InChI code for Ethyl 4-(cyclopropylamino)butanoate is1S/C9H17NO2/c1-2-12-9(11)4-3-7-10-8-5-6-8/h8,10H,2-7H2,1H3
. This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
Ethyl 4-(cyclopropylamino)butanoate is a light yellow to yellow liquid . It is stored at refrigerator temperatures .Scientific Research Applications
Application Summary
Ethyl butanoate is well known for its value as a flavor chemical in food industries. It is naturally present in many fermented foods and with a rapid increase in demand .
Methods of Application
Studies are trying to improve its biological production as the method has advantages over direct extraction or chemical production in terms of cost, time, and product acceptance being natural . Esterification of butanoic acid and ethanol as the precursors are reported in most of the studies with water as the by-product and commonly recognized as a green route .
Results or Outcomes
A total of twenty-four studies have been published in the last three decades and used lipase from different sources as a biocatalyst .
2. Detection of COVID-19
Application Summary
The presence of ethyl butanoate in the dry exhaled breath could be utilized as a platform for the diagnosing of COVID-19 .
Methods of Application
The research introduces a simple, accurate, safe, and efficient design for the detection of ethyl butanoate that may be present in the dry exhaled breath .
Results or Outcomes
This method could potentially be used for the diagnosing of COVID-19 .
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it poses certain hazards . The hazard statements associated with Ethyl 4-(cyclopropylamino)butanoate are H302 and H319 , which indicate that the compound is harmful if swallowed and causes serious eye irritation, respectively. The precautionary statements are P305, P351, and P338 , which advise to rinse cautiously with water for several minutes in case of contact with eyes, and to remove contact lenses if present and easy to do, and continue rinsing.
properties
IUPAC Name |
ethyl 4-(cyclopropylamino)butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)4-3-7-10-8-5-6-8/h8,10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNZSFZXVOKJFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCNC1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630667 | |
Record name | Ethyl 4-(cyclopropylamino)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(cyclopropylamino)butanoate | |
CAS RN |
813429-65-1 | |
Record name | Ethyl 4-(cyclopropylamino)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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